molecular formula C21H24N4O B5682049 N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]benzamide

N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]benzamide

Cat. No.: B5682049
M. Wt: 348.4 g/mol
InChI Key: ILKMCVDPOZAPQB-UHFFFAOYSA-N
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Description

N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a benzimidazole core linked to a benzamide moiety through a piperidine ring, making it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 2-bromoethylpiperidine, followed by the acylation of the resulting intermediate with benzoyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of nitro groups results in corresponding amines .

Scientific Research Applications

N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an allosteric activator of human glucokinase, enhancing its catalytic activity and thereby regulating glucose levels in the body. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the active site residues of its target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]benzamide stands out due to its unique combination of a benzimidazole core and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for versatile modifications, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c26-20(17-9-3-1-4-10-17)23-21-22-18-11-5-6-12-19(18)25(21)16-15-24-13-7-2-8-14-24/h1,3-6,9-12H,2,7-8,13-16H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKMCVDPOZAPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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